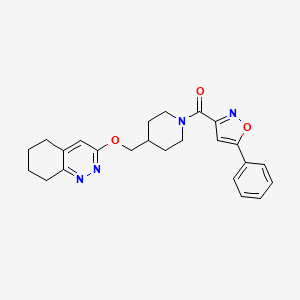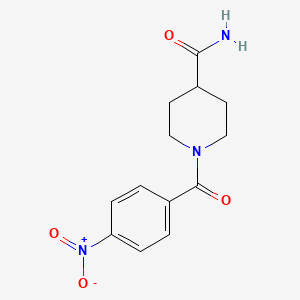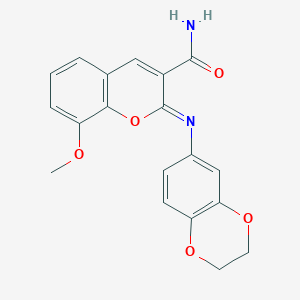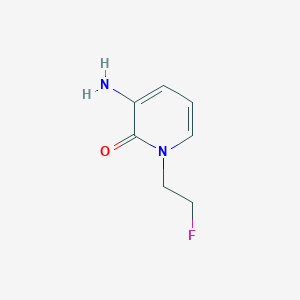![molecular formula C20H21FN2O3S B2499668 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1705889-15-1](/img/structure/B2499668.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide:
Cancer Chemoresistance
This compound has shown promise in overcoming cancer chemoresistance. It inhibits angiogenesis and P-glycoprotein efflux pump activity, which are key mechanisms by which cancer cells evade chemotherapy . By targeting these pathways, the compound enhances the efficacy of chemotherapeutic agents, making it a potential candidate for combination therapy in resistant cancer types.
Anti-Angiogenic Activity
The compound exhibits significant anti-angiogenic properties by inhibiting VEGF-induced endothelial cell migration . This makes it a valuable tool in cancer research, as angiogenesis is crucial for tumor growth and metastasis. By blocking this process, the compound can potentially limit tumor progression.
Multi-Drug Resistance Reversal
Research indicates that this compound can reverse multi-drug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps . These pumps often expel chemotherapeutic drugs from cancer cells, reducing their effectiveness. Inhibiting P-gp can enhance drug retention and potency within cancer cells.
VEGFR Inhibition
The compound has been identified as an inhibitor of VEGFR1 and VEGFR2, which are receptors involved in the vascular endothelial growth factor (VEGF) signaling pathway . This pathway is critical for angiogenesis and vascular permeability. Inhibiting these receptors can disrupt the blood supply to tumors, thereby inhibiting their growth.
Cytotoxicity in Cancer Cell Lines
Studies have shown that the compound exhibits cytotoxic effects in various cancer cell lines . This cytotoxicity is crucial for its potential use as an anti-cancer agent, as it directly induces cell death in cancerous cells, thereby reducing tumor size and spread.
Enhancement of Chemotherapeutic Agents
When used in combination with chemotherapeutic drugs like doxorubicin, the compound significantly enhances their anticancer activity . This synergistic effect can lead to lower required doses of chemotherapeutic agents, reducing their side effects while maintaining or improving their efficacy.
Caspase-3 Activation
The compound has been shown to increase the activity of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis . This activation is a key mechanism through which the compound induces programmed cell death in cancer cells, making it a potent pro-apoptotic agent.
Reduction in Colony Formation
Research indicates that the compound significantly reduces the colony formation ability of cancer cells . This reduction is indicative of its potential to inhibit cancer cell proliferation and metastasis, making it a valuable candidate for further development in cancer therapeutics.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-4-2-1-3-15(16)19-7-8-23(9-10-27-19)20(24)22-12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11,19H,7-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLINGVSZSDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)

![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)